cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Asymmetric Synthesis Chiral Resolution Stereochemistry

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol, with CAS 421765-87-9, is a chiral cyclopentane-based amino alcohol defined by its (1R,2S) stereochemistry. It is a small molecule building block used in organic synthesis and medicinal chemistry.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13711823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(2-Methyl-2-methylamino-cyclopentyl)-methanol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1(CCCC1CO)NC
InChIInChI=1S/C8H17NO/c1-8(9-2)5-3-4-7(8)6-10/h7,9-10H,3-6H2,1-2H3/t7-,8-/m0/s1
InChIKeyXNJOAWCTWYVZPZ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol: Chiral Cyclopentane Scaffold for Asymmetric Synthesis


cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol, with CAS 421765-87-9, is a chiral cyclopentane-based amino alcohol defined by its (1R,2S) stereochemistry . It is a small molecule building block used in organic synthesis and medicinal chemistry . Its structure features a cyclopentyl ring with a methylamino group and a hydroxymethyl group in a cis configuration, which is essential for its function as a chiral intermediate . This compound is primarily used in research for developing enantiomerically pure compounds, chiral ligands, and potential therapeutic agents .

Defined (1R,2S) chiral building block for asymmetric synthesis
Rigid cyclopentane core supports stereochemical control in ligand design
Enables enantiomerically pure intermediate workflows without chiral resolution

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol: Why Generic Substitution is Not Advisable for Chiral Cyclopentyl Scaffolds


Substituting cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol with seemingly similar cyclopentyl amino alcohols is not feasible due to its specific stereochemistry and substitution pattern. The (1R,2S) cis-configuration of the methyl and amino groups is critical for the intended three-dimensional molecular interactions in asymmetric synthesis and ligand design . Analogs lacking the 2-methyl group, such as [2-(Methylamino)cyclopentyl]methanol, or those with different stereochemistry, like the trans-isomer, will exhibit different spatial orientations and, consequently, altered reactivity and selectivity . The unique combination of a secondary amine and a primary alcohol on a rigid cyclopentane ring provides a specific steric and electronic environment that is not replicated by other chiral amino alcohols, making it essential for achieving the desired outcome in specific synthetic pathways .

Attribute
Target Compound
Potential Substitute
Stereochemistry
Defined (1R,2S) single enantiomer
Racemic mixture or trans-isomer may alter enantioselectivity and reaction outcome
2-Methyl substitution
Present, provides steric hindrance
Unsubstituted analog lacks steric bulk, may reduce diastereoselectivity
Ring system
Cyclopentane (rigid)
Cyclohexyl analog differs in conformational flexibility and spatial presentation

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol: Quantitative Evidence for Chiral Cyclopentane Scaffold Selection


Stereochemical Definition: (1R,2S) vs. Racemic Mixtures

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is defined by its specific (1R,2S) stereochemistry, distinguishing it from racemic mixtures. This exact stereoisomer is crucial for applications requiring defined spatial orientation .

Stereochemical identity
Data to verify
Defined (1R,2S) single stereoisomer vs. racemic mixture
Stereochemical-control context: single enantiomer required for asymmetric induction
Racemic material introduces unpredictable enantioselectivity; confirm lot identity
Asymmetric Synthesis Chiral Resolution Stereochemistry

2-Methyl Substitution vs. Unsubstituted Cyclopentyl Amino Alcohols

The presence of a 2-methyl group in cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol introduces greater steric hindrance compared to the unsubstituted analog [2-(Methylamino)cyclopentyl]methanol . This increased bulk around the amine and hydroxyl groups can significantly influence reactivity in subsequent synthetic steps.

2-Methyl substitution
Class-level inference
Target: C8H17NO with 2-methyl
Analog: C7H15NO without methyl
Steric environment may influence diastereoselectivity; class-level structural inference
Direct comparative data not provided; review reaction-specific steric requirements
Steric Hindrance Reactivity Building Block

Cyclopentyl vs. Cyclohexyl Amino Alcohol Scaffold

As a cyclopentane derivative, cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol offers a distinct conformational profile compared to cyclohexyl analogs like (1R,2R)-2-(dimethylamino)cyclohexanol . The cyclopentane ring is generally more rigid and presents a different steric and electronic environment, which can be advantageous for achieving specific geometries in metal complexes or receptor binding.

Cyclopentyl vs. cyclohexyl
Class-level inference
Target: Cyclopentane ring (more rigid)
Comparator: Cyclohexyl analog (more flexible)
Ring rigidity context may favor defined spatial orientation in metal complexes
Conformational comparison is qualitative; validate in target application
Conformational Rigidity Ligand Design Steric Bulk

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol: Optimal Application Scenarios for Chiral Cyclopentane Scaffolds


Asymmetric Catalysis Ligand Development

The defined (1R,2S) stereochemistry of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol makes it a prime candidate for developing chiral ligands in asymmetric catalysis. Its rigid cyclopentane scaffold and specific stereochemistry can induce high enantioselectivity in metal-catalyzed reactions .

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

This compound serves as a key chiral building block for synthesizing enantiomerically pure pharmaceutical intermediates. Its defined stereochemistry is essential for creating drug candidates with specific stereochemical requirements, avoiding the complexities and inefficiencies of chiral resolution later in the synthesis .

Medicinal Chemistry for Neurological Targets

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol is investigated for its potential effects on neurotransmitter systems and therapeutic uses in treating neurological disorders. Its specific cis-configuration and functional group arrangement are critical for exploring structure-activity relationships (SAR) in this field .

Constrained-Fragment Design in Drug Discovery

The rigid cyclopentane core and the cis-arrangement of its functional groups make this compound valuable in constrained-fragment design. It is used to rigidify flexible regions of lead compounds, potentially improving their binding affinity, selectivity, and pharmacokinetic properties .

Application
Selection Property
Validation Focus
Asymmetric catalysis research
Stereochemical control
Enantioselectivity in model reactions
Enantiopure intermediate synthesis
Defined stereochemistry
Chiral purity and stereochemical fidelity
Neurological target SAR studies
Functional group arrangement
Receptor binding or enzyme assay context
Constrained-fragment design
Rigid cyclopentane core
Binding affinity and selectivity assays

Technical Documentation Hub

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19 linked technical documents
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